Trifucosyllacto-N-hexaose is a complex carbohydrate classified as a human milk oligosaccharide, specifically a tri-fucosylated oligosaccharide. It is part of a larger family of neutral oligosaccharides found in human milk, which are known for their bioactive properties and potential health benefits. These compounds play significant roles in infant nutrition and development, influencing gut microbiota and immune responses.
Trifucosyllacto-N-hexaose is predominantly sourced from human milk. Human milk oligosaccharides, including trifucosyllacto-N-hexaose, are synthesized by the mammary glands during lactation. The composition of these oligosaccharides can vary based on maternal factors such as diet, genetics, and the stage of lactation .
Trifucosyllacto-N-hexaose belongs to the category of neutral human milk oligosaccharides. It is characterized by its fucosylation, which refers to the presence of fucose residues in its structure. This compound is part of a broader class of oligosaccharides that includes various fucosylated and non-fucosylated structures, each contributing uniquely to the biological functions of human milk .
The synthesis of trifucosyllacto-N-hexaose can be achieved through both enzymatic and chemical methods. Enzymatic synthesis typically involves the use of specific glycosyltransferases that catalyze the addition of fucose residues to lacto-N-hexaose substrates.
The synthesis process requires careful control over reaction conditions, including temperature, pH, and substrate concentrations to achieve high yields and purity. Analytical techniques are crucial for confirming the structure and composition of the synthesized trifucosyllacto-N-hexaose.
Trifucosyllacto-N-hexaose has a complex structure characterized by its three fucose residues attached to a lacto-N-hexaose backbone. The general formula can be represented as:
Trifucosyllacto-N-hexaose participates in various biochemical reactions primarily involving glycosidic bond formation and hydrolysis.
Mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry are often employed to analyze these reactions and confirm product identities .
The mechanism through which trifucosyllacto-N-hexaose exerts its biological effects involves several pathways:
Studies have shown that the presence of trifucosyllacto-N-hexaose in human milk correlates with improved gut health outcomes in infants, underscoring its role in early development.
Trifucosyllacto-N-hexaose has several applications in scientific research:
Trifucosyllacto-N-hexaose (TFLNH) is a complex human milk oligosaccharide (HMO) with the molecular formula C₅₈H₉₈N₂O₄₃ and a molecular weight of 1511.39 g/mol (CAS Registry Number: 116883-09-1) [1] [5] [7]. Its core structure consists of a lactose unit (Galβ1-4Glc) at the reducing end, elongated by two N-acetyllactosamine (Galβ1-4GlcNAc) units. Three fucose residues decorate this backbone via α-linkages, forming a nonasaccharide (9 sugar units) [2] [8]. The monosaccharide composition comprises D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), and L-fucose (Fuc) in a molar ratio of 1:3:2:3, reflecting its classification as a tri-fucosylated hexasaccharide core [2] [6]. The canonical structure is often represented by the condensed IUPAC name O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-[O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→6)]-O-β-D-galactopyranosyl-(1→4)-D-glucopyranose with three fucosyl substituents [7].
Table 1: Fundamental Molecular Properties of Trifucosyllacto-N-hexaose
Property | Value |
---|---|
Molecular Formula | C₅₈H₉₈N₂O₄₃ |
Molecular Weight | 1511.39 g/mol |
CAS Registry Number | 116883-09-1 |
Monosaccharide Units | Glucose:1, Galactose:3, N-acetylglucosamine:2, Fucose:3 |
Glycan Category | Neutral, fucosylated branched HMO |
SMILES Notation | Complex string depicting stereochemistry [7] |
TFLNH exhibits a branched topology centered on the β1-3-linked galactose residue of the core lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). A key structural motif is the β1-6 linkage branching from this galactose, creating a Y-shaped hexasaccharide scaffold [10]. The three fucose residues are attached via distinct α-glycosidic linkages:
TFLNH belongs to a broader family of fucosylated HMOs differing in fucose number, position, and core structure:
The biosynthesis of TFLNH is critically dependent on maternal expression of specific fucosyltransferases:
TFLNH exists as distinct structural isomers, primarily differing in the placement of fucose residues on the hexasaccharide core:
Distinguishing these isomers analytically is challenging due to identical molecular formulas and masses. Ion Mobility-Mass Spectrometry (IM-MS) coupled with collision cross-section (CCS) measurement is essential for separation and identification:
Isomer Designation | Key Fucosylation Sites | Primary Analytical Differentiation Method | Approximate CCS ([M+H]⁺) (Ų) |
---|---|---|---|
TFLNH I (a) | Fucα1-2Gal, Fucα1-4GlcNAc (β1-3 arm), Fucα1-3GlcNAc (β1-6 arm) | Characteristic MS/MS fragments; Reference standard comparison | 372.5 |
TFLNH II | Alternative sites (e.g., Fucα1-3Gal on β1-6 arm) | Deviation in IM drift time/MS mobility; Distinct MS/MS pattern | ~374-378 (Predicted) |
These structural nuances significantly impact biological function. For instance, the specific fucose placement in TFLNH I determines its efficacy as a receptor decoy for Campylobacter jejuni or its selectivity in promoting the growth of specific Bifidobacterium strains possessing specialized fucosidases [3] [8]. The precise isomeric composition of TFLNH in human milk is thus a critical determinant of its role in infant health.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3